molecular formula C6H6FNS B1446482 Pyridine, 3-fluoro-2-(methylthio)- CAS No. 902518-40-5

Pyridine, 3-fluoro-2-(methylthio)-

Cat. No. B1446482
M. Wt: 143.18 g/mol
InChI Key: KFLPTZOTWBOYPT-UHFFFAOYSA-N
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Description

Pyridine, 3-fluoro-2-(methylthio)- is a heterocyclic organic compound with the following chemical formula: C₆H₇NSF . It belongs to the pyridine family and contains a fluorine atom at position 3 and a methylthio (CH₃S) group at position 2 on the pyridine ring. The compound exhibits interesting properties due to its unique substitution pattern.



Synthesis Analysis

The synthesis of 3-fluoro-2-(methylthio)-pyridine involves several methods, including:




  • Fluorination of 2-(methylthio)pyridine : This can be achieved by introducing fluorine using reagents such as hydrogen fluoride (HF) or fluorine gas (F₂) . The reaction typically occurs under controlled conditions to avoid over-fluorination.




  • Substitution Reactions : Starting from 2-(methylthio)pyridine, various substitution reactions can be employed to introduce the fluorine atom. For instance, Sandmeyer-type reactions or electrophilic aromatic substitution can be utilized.





Molecular Structure Analysis

The molecular structure of 3-fluoro-2-(methylthio)-pyridine consists of a six-membered pyridine ring with the following substituents:



  • Fluorine (F) at position 3.

  • Methylthio (CH₃S) group at position 2.



Chemical Reactions Analysis



  • Arylboronic Acid Coupling : The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This enables the synthesis of various aryl-substituted derivatives.




  • Halogenation Reactions : The fluorine atom can undergo further functionalization, such as chlorination or bromination , leading to diverse derivatives.





Physical And Chemical Properties Analysis


  • Melting Point : The compound has a melting point of approximately 214-218°C .

  • Solubility : It is moderately soluble in organic solvents like acetone , ethyl acetate , and dichloromethane .


Scientific Research Applications

Synthesis and Characterization

Pyridine derivatives, including 3-fluoro-2-(methylthio)-, have been synthesized and characterized through regioselective installation of functional groups, employing both known and newly developed methods. This includes a study on the synthesis of pyridines substituted with five different elements, revealing innovative approaches for dehalocyanation of iodopyridines and acidic hydrolysis of 2-fluoropyridines (Kieseritzky & Lindström, 2010).

C-H Methylthiolation

A novel protocol for C–H methylthiolation of 2-phenyl pyridines using dimethyl sulfoxide (DMSO) as the methylthio source was developed. This process is significant for its simplicity, requiring no oxidant or additional solvent, and it tolerates a wide range of functional groups, including fluoro and methyl groups (Xiao et al., 2019).

Corrosion Inhibition Properties

The corrosion inhibition properties of piperidine derivatives, including a derivative of 3-fluoro-2-(methylthio)pyridine, were investigated for the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were utilized to study the adsorption behaviors and binding energies on metal surfaces, providing insights into corrosion prevention (Kaya et al., 2016).

Fluorination Reagent Development

3-Fluoro-2-(methylthio)-pyridine derivatives have been used in the development of fluorination reagents. These reagents are significant for introducing fluorine atoms into specific positions in organic molecules, which is crucial in pharmaceutical and material science research (Hara et al., 2012).

Application in Solar Cells

The use of pyridine-incorporated polymers, including those with 3-fluoro-2-(methylthio)-pyridine derivatives, has been explored in the development of cathode interfacial layers for polymer solar cells. This research is pivotal in enhancing the efficiency of solar cells through novel material design (Chen et al., 2017).

Synthesis of Fluorinated Heterocycles

3-Fluoro-2-(methylthio)-pyridine compounds have been employed in the synthesis of various fluorinated heterocycles. These compounds are prevalent in pharmaceuticals and agrochemicals, and their synthesis plays a crucial role in developing new compounds with improved properties (Fier & Hartwig, 2013).

Safety And Hazards


  • Corrosive : Handle with care due to its corrosive properties.

  • Eye and Skin Irritant : Avoid contact with eyes and skin.

  • Respiratory Hazard : Inhalation of vapors may cause respiratory irritation.


Future Directions

Research on 3-fluoro-2-(methylthio)-pyridine should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Explore novel derivatives with improved properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

3-fluoro-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLPTZOTWBOYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-fluoro-2-(methylthio)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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